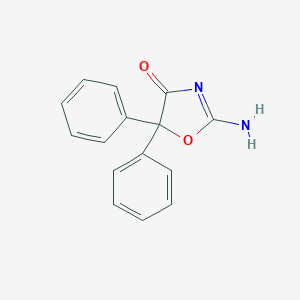
2-Amino-5,5-diphenyl-1,3-oxazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5,5-diphenyl-1,3-oxazol-4-one, also known as ADPO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. ADPO is a white crystalline powder that is soluble in organic solvents and has a melting point of 300-302°C.
Mecanismo De Acción
The mechanism of action of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one is not fully understood. However, studies have shown that 2-Amino-5,5-diphenyl-1,3-oxazol-4-one inhibits the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. 2-Amino-5,5-diphenyl-1,3-oxazol-4-one has also been shown to inhibit the production of inflammatory cytokines, which are proteins that play a role in the inflammatory response. In addition, 2-Amino-5,5-diphenyl-1,3-oxazol-4-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in learning and memory.
Efectos Bioquímicos Y Fisiológicos
2-Amino-5,5-diphenyl-1,3-oxazol-4-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-Amino-5,5-diphenyl-1,3-oxazol-4-one inhibits the growth of cancer cells by inducing apoptosis. 2-Amino-5,5-diphenyl-1,3-oxazol-4-one has also been shown to inhibit the production of inflammatory cytokines, which may be beneficial in the treatment of inflammatory diseases. In addition, 2-Amino-5,5-diphenyl-1,3-oxazol-4-one has been shown to inhibit the activity of acetylcholinesterase, which may be beneficial in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-5,5-diphenyl-1,3-oxazol-4-one has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. 2-Amino-5,5-diphenyl-1,3-oxazol-4-one is also soluble in organic solvents, which makes it easy to handle and use in various experiments. However, 2-Amino-5,5-diphenyl-1,3-oxazol-4-one has some limitations. It is relatively expensive, which may limit its use in large-scale experiments. In addition, the mechanism of action of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one. In medicinal chemistry, further studies are needed to investigate the anticancer and anti-inflammatory activities of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one. In material science, further studies are needed to explore the potential applications of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one as a building block for the synthesis of MOFs and as a fluorescent probe for the detection of metal ions. In organic synthesis, further studies are needed to investigate the use of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one as a catalyst for various reactions. In addition, further studies are needed to elucidate the mechanism of action of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one and to identify potential targets for its use in the treatment of various diseases.
Conclusion
In conclusion, 2-Amino-5,5-diphenyl-1,3-oxazol-4-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one is relatively simple, and it has been extensively studied for its potential use in medicinal chemistry, material science, and organic synthesis. 2-Amino-5,5-diphenyl-1,3-oxazol-4-one has been shown to exhibit various biochemical and physiological effects, and further studies are needed to investigate its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one involves the reaction of 2-aminophenol and benzil in the presence of a base. The reaction proceeds through a condensation reaction, followed by cyclization to form the oxazole ring. The resulting product is then purified through recrystallization to obtain pure 2-Amino-5,5-diphenyl-1,3-oxazol-4-one. The synthesis of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one is relatively simple and can be performed on a large scale.
Aplicaciones Científicas De Investigación
2-Amino-5,5-diphenyl-1,3-oxazol-4-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, 2-Amino-5,5-diphenyl-1,3-oxazol-4-one has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. 2-Amino-5,5-diphenyl-1,3-oxazol-4-one has also been studied for its potential use as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease. In material science, 2-Amino-5,5-diphenyl-1,3-oxazol-4-one has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and as a fluorescent probe for the detection of metal ions. In organic synthesis, 2-Amino-5,5-diphenyl-1,3-oxazol-4-one has been used as a catalyst for various reactions, including the synthesis of cyclic carbonates and the oxidation of alcohols.
Propiedades
Número CAS |
17925-19-8 |
|---|---|
Nombre del producto |
2-Amino-5,5-diphenyl-1,3-oxazol-4-one |
Fórmula molecular |
C15H12N2O2 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
2-amino-5,5-diphenyl-1,3-oxazol-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-14-17-13(18)15(19-14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18) |
Clave InChI |
HJLORPOJAABKIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)N=C(O2)N)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2(C(=O)N=C(O2)N)C3=CC=CC=C3 |
Otros números CAS |
17925-19-8 |
Sinónimos |
2-amino-5,5-diphenyl-1,3-oxazol-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




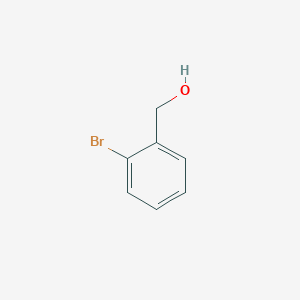
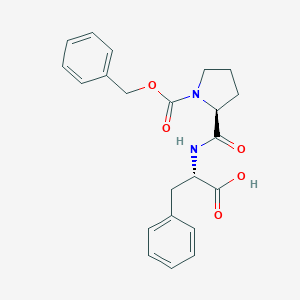

![(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid](/img/structure/B97595.png)




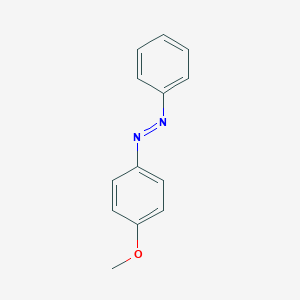
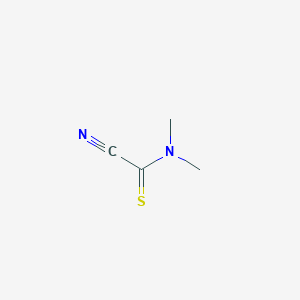
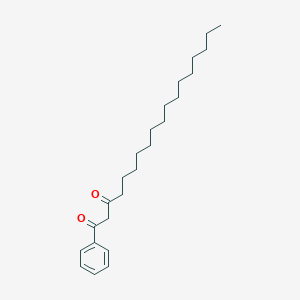
![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)
